molecular formula C53H86O21 B13014348 ciwujianosideC3

ciwujianosideC3

Cat. No.: B13014348
M. Wt: 1059.2 g/mol
InChI Key: XPZZGRWYXQODIS-ZKILXHTMSA-N
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Description

Ciwujianoside C3 is a naturally occurring compound extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, a plant belonging to the Araliaceae family. This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciwujianoside C3 is primarily obtained through extraction from the leaves of Acanthopanax henryi. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure ciwujianoside C3 .

Industrial Production Methods

Industrial production of ciwujianoside C3 involves large-scale extraction from Acanthopanax henryi leaves. The leaves are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ciwujianoside C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciwujianoside C3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Mechanism of Action

Ciwujianoside C3 exerts its effects through various molecular targets and pathways. It inhibits the production of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby decreasing the production of inflammatory mediators .

Comparison with Similar Compounds

Ciwujianoside C3 is part of a group of triterpene saponins found in Acanthopanax species. Similar compounds include:

  • Ciwujianoside C1
  • Ciwujianoside D2
  • Ciwujianoside E
  • Saniculoside N
  • 1-Deoxychiisanoside
  • 24-Hydroxychiisanoside

Compared to these compounds, ciwujianoside C3 is unique due to its specific anti-inflammatory and neuroprotective properties, making it a valuable compound for therapeutic research .

Properties

Molecular Formula

C53H86O21

Molecular Weight

1059.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (6aR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51?,52?,53?/m0/s1

InChI Key

XPZZGRWYXQODIS-ZKILXHTMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C45CCC(C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CCC7(C6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

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